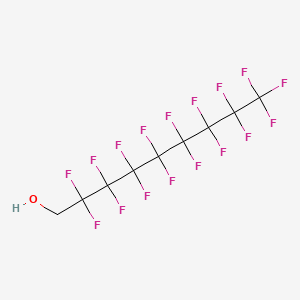

1H,1H-Perfluoro-1-nonanol

Descripción general

Descripción

1H,1H-Perfluoro-1-nonanol is a useful research compound. Its molecular formula is C9H3F17O and its molecular weight is 450.09 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

1H,1H-Perfluoro-1-nonanol is a highly stable organic compound . It contains a perfluoro group, which gives it high surface tension and extremely low surface energy . This makes it a good wetting and surfactant agent . .

Pharmacokinetics

This compound is insoluble in water , which suggests that it may have low bioavailability when administered orally. Its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), have not been extensively studied. More research is needed to understand how these properties impact its bioavailability and overall effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility and stability may be affected by pH and temperature . Additionally, its efficacy as a surfactant may be influenced by the presence of other substances in the environment.

Actividad Biológica

1H,1H-Perfluoro-1-nonanol is a fluorinated alcohol that belongs to the class of per- and polyfluoroalkyl substances (PFAS). PFAS are known for their unique chemical properties, including hydrophobicity and lipophobicity, which contribute to their widespread use in various industrial applications. However, concerns regarding their biological activity and potential health effects have led to increased scrutiny and research.

This compound is characterized by a long carbon chain fully substituted with fluorine atoms. This structure imparts significant stability and resistance to degradation, making it persistent in the environment. The compound's formula is , and it exhibits properties typical of fluorinated compounds, such as low surface tension and high thermal stability.

Toxicological Profile

Research has indicated that this compound may exhibit moderate toxicity. Studies on related perfluorinated compounds suggest that the biological effects can vary based on chain length and functional groups. For instance, perfluorinated compounds with longer carbon chains generally demonstrate increased toxicity due to enhanced bioaccumulation potential and persistence in biological systems .

Table 1: Toxicity Comparison of Selected PFAS

| Compound | Toxicity Level | Bioaccumulation Potential | Health Effects |

|---|---|---|---|

| This compound | Moderate | High | Liver damage, endocrine disruption |

| Perfluorooctanoic acid (PFOA) | High | Very High | Cancer, liver disease |

| Perfluorooctane sulfonate (PFOS) | Very High | Very High | Immune system effects |

The biological activity of this compound is likely mediated through several mechanisms:

- Endocrine Disruption : Similar to other PFAS, this compound may interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues .

- Liver Toxicity : Studies have shown that perfluorinated compounds can induce liver damage through mechanisms such as oxidative stress and peroxisome proliferation .

- Immune System Effects : There is evidence suggesting that exposure to PFAS can impair immune responses, reducing vaccine efficacy in children .

Case Study 1: Occupational Exposure

A study examining workers exposed to PFAS highlighted increased incidences of kidney cancer and testicular cancer among those with prolonged exposure. Although specific data on this compound was not isolated, the findings underscore the potential risks associated with fluorinated compounds in occupational settings .

Case Study 2: Environmental Impact

Environmental studies have shown that fluorinated alcohols like this compound can persist in wastewater treatment systems. Research indicates that these compounds can undergo biotransformation processes leading to the formation of more toxic metabolites such as perfluorocarboxylic acids (PFCAs) during microbial degradation .

In Vitro Studies

In vitro studies have demonstrated cytotoxic effects of fluorinated alcohols on various cell lines. For example, exposure to related compounds resulted in decreased cell viability and increased markers of oxidative stress . These findings suggest a potential for similar effects from this compound.

In Vivo Studies

Animal studies have indicated that exposure to certain PFAS leads to alterations in lipid metabolism and liver enzyme activity. Specifically, peroxisome proliferator-activated receptor (PPAR) pathways are often activated by these substances, leading to metabolic disruptions . The implications for human health remain a topic of active investigation.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

1H,1H-Perfluoro-1-nonanol is characterized by:

- Molecular Weight : 450.09 g/mol

- Physical State : Solid at room temperature

- Melting Point : Approximately 69 °C

- Boiling Point : 176 °C

These properties contribute to its utility in various chemical processes and formulations.

Environmental Studies

This compound has been studied for its environmental impact, particularly in relation to its biodegradation and accumulation in ecosystems. Research indicates that fluorinated compounds can persist in the environment, leading to potential bioaccumulation in wildlife and humans. Studies have utilized gas chromatography-mass spectrometry (GC-MS) to analyze these compounds in environmental samples, providing insights into their distribution and degradation pathways .

Medical Applications

In the medical field, this compound has been investigated for its potential use in ultrasound imaging as an echogenic agent. The compound's fluorinated nature enhances the echogenicity of nanocarriers used in ultrasound imaging, improving the visualization of targeted tissues . This application is particularly relevant in developing non-invasive imaging techniques.

Industrial Applications

The compound is also utilized in various industrial processes due to its unique chemical properties:

- Coatings and Surfactants : Its hydrophobic characteristics make it suitable for use in coatings that require water and oil repellency.

- Firefighting Foams : The stability of perfluorinated compounds allows them to be effective in firefighting foams designed to suppress flammable liquid fires.

Biodegradation Studies

A study conducted on the aerobic biotransformation of 14C-labeled fluorotelomer alcohols demonstrated that this compound undergoes limited biodegradation under natural conditions. This research highlighted the persistence of fluorinated compounds in wastewater treatment systems and their potential environmental risks .

Toxicological Assessments

Research assessing the toxicity of fluorinated compounds has revealed that exposure to high concentrations of this compound can lead to adverse health effects. Toxicological evaluations have indicated potential liver toxicity and reproductive effects associated with prolonged exposure .

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F17O/c10-2(11,1-27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h27H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXJTDJJVULBTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2OH, C9H3F17O | |

| Record name | 1-Nonanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336475 | |

| Record name | 8:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-56-3 | |

| Record name | 8:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nonanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.